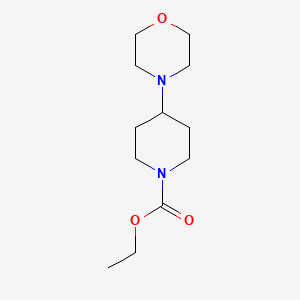

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate

CAS No.: 1188331-39-6

Cat. No.: VC8056575

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188331-39-6 |

|---|---|

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | ethyl 4-morpholin-4-ylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22N2O3/c1-2-17-12(15)14-5-3-11(4-6-14)13-7-9-16-10-8-13/h11H,2-10H2,1H3 |

| Standard InChI Key | PKBLYTFSALVBQZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCC(CC1)N2CCOCC2 |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)N2CCOCC2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is ethyl 4-morpholin-4-ylpiperidine-1-carboxylate, reflecting its piperidine backbone substituted with morpholine and an ethyl ester group. Its molecular formula is C₁₂H₂₂N₂O₃, corresponding to a molecular weight of 242.31 g/mol . The structural configuration is defined by the following key features:

-

A six-membered piperidine ring with a secondary amine at the 1-position, functionalized as an ethyl carbamate.

-

A morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) attached at the 4-position of the piperidine ring.

The canonical SMILES representation, CCOC(=O)N1CCC(CC1)N2CCOCC2, underscores the spatial arrangement of these substituents .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate likely involves sequential functionalization of the piperidine ring. A plausible route includes:

-

Piperidine Functionalization: Introduction of the morpholine group via nucleophilic substitution or reductive amination.

-

Esterification: Reaction of the piperidine amine with ethyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate).

Representative Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Morpholine Addition | Morpholine, K₂CO₃, DMF, 80–100°C | Install morpholine at piperidine’s 4-position |

| Esterification | Ethyl chloroformate, Et₃N, THF, 0–25°C | Introduce ethyl carbamate group |

Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

Large-scale production would prioritize:

-

Continuous Flow Reactors: To enhance mixing and heat transfer during exothermic steps.

-

Catalytic Efficiency: Minimize reagent excess (e.g., stoichiometric ethyl chloroformate).

-

Purity Controls: In-process analytics (HPLC, GC) to monitor intermediate purity.

Hypothesized Applications and Biological Relevance

Role in Medicinal Chemistry

Piperidine and morpholine motifs are ubiquitous in drug discovery due to their:

-

Conformational Flexibility: Enables adaptation to diverse binding pockets.

-

Hydrogen-Bonding Capacity: Morpholine’s oxygen and nitrogen atoms facilitate interactions with biological targets.

Case Study: Analogous Compounds

Comparative analysis of structurally related compounds highlights potential avenues for exploration:

-

Anticancer Activity: Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate derivatives exhibit inhibitory effects against anaplastic lymphoma kinase (ALK).

-

Antimicrobial Properties: Morpholine-containing piperidines demonstrate activity against Mycobacterium tuberculosis by disrupting cell wall biosynthesis.

Future Directions and Research Opportunities

Targeted Derivative Synthesis

Functionalization of the piperidine and morpholine rings could yield compounds with enhanced bioactivity:

-

Aryl Substitutions: Introduce halogen or methoxy groups to modulate electronic properties.

-

Ester Bioisosteres: Replace the ethyl carboxylate with amides or carbamates to alter pharmacokinetics.

Computational Modeling

Molecular docking studies (e.g., using AutoDock Vina) could predict binding affinities for targets like:

-

Kinases: Due to the morpholine’s capacity for hinge-region interactions.

-

G Protein-Coupled Receptors (GPCRs): Leveraging piperidine’s conformational flexibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume